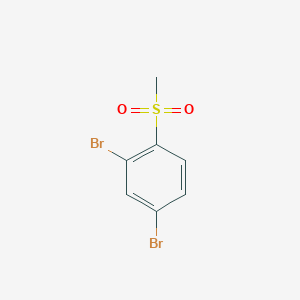

2,4-Dibromo-1-(methylsulfonyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2O2S |

|---|---|

Molecular Weight |

314.00 g/mol |

IUPAC Name |

2,4-dibromo-1-methylsulfonylbenzene |

InChI |

InChI=1S/C7H6Br2O2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 |

InChI Key |

COXMPRIUFPJRQJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 2,4 Dibromo 1 Methylsulfonyl Benzene

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. For 2,4-Dibromo-1-(methylsulfonyl)benzene, these reactions offer pathways to selectively substitute one or both bromine atoms, leading to a diverse array of derivatives. The regioselectivity of these reactions is often influenced by the electronic and steric environment of the two bromine atoms. The bromine at the C-2 position is ortho to the bulky methylsulfonyl group, which can sterically hinder its reaction, while the bromine at the C-4 position is para and less sterically encumbered.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide wikipedia.orgorganic-chemistry.orglibretexts.orgtcichemicals.com. In the case of this compound, a selective mono-coupling can often be achieved, typically at the more reactive C-4 position. The choice of catalyst, ligand, base, and reaction conditions can be tuned to favor either mono- or di-substitution.

Key Research Findings:

Regioselectivity: The bromine at the C-4 position is generally more reactive towards Suzuki-Miyaura coupling due to lesser steric hindrance from the adjacent methylsulfonyl group compared to the C-2 bromine.

Catalyst Systems: Typical catalysts include palladium(0) complexes, often generated in situ from palladium(II) precursors like Pd(OAc)₂ or PdCl₂(dppf), in combination with phosphine ligands.

Reaction Conditions: A variety of bases, such as sodium carbonate, potassium phosphate, or cesium carbonate, are employed in solvents like toluene, dioxane, or DMF, often with the addition of water.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Bromo-4-phenyl-1-(methylsulfonyl)benzene | ~85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-Bromo-4-(4-methoxyphenyl)-1-(methylsulfonyl)benzene | ~90 |

| Naphthalene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 2-Bromo-4-(naphthalen-2-yl)-1-(methylsulfonyl)benzene | ~88 |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov. This reaction is instrumental in the synthesis of arylalkynes. Similar to the Suzuki coupling, the reaction with this compound can be controlled to achieve selective mono-alkynylation, predominantly at the C-4 position.

Key Research Findings:

Catalyst System: A dual-catalyst system of a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically employed.

Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is commonly used, often serving as both the base and the solvent or co-solvent with THF or DMF.

Reaction Conditions: The reaction is generally carried out under mild, anhydrous, and anaerobic conditions.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | 2-Bromo-1-(methylsulfonyl)-4-(phenylethynyl)benzene | ~92 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | 2-Bromo-1-(methylsulfonyl)-4-((trimethylsilyl)ethynyl)benzene | ~88 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Triethylamine | 2-Bromo-4-(hex-1-yn-1-yl)-1-(methylsulfonyl)benzene | ~85 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org. This reaction provides a direct route to synthesize arylamines from this compound. The regioselectivity can be controlled to favor substitution at the C-4 position.

Key Research Findings:

Catalyst and Ligand: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is used in conjunction with a bulky electron-rich phosphine ligand like XPhos, SPhos, or BINAP.

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

Reaction Conditions: The reaction is typically performed in an inert solvent such as toluene or dioxane at elevated temperatures.

| Amine | Palladium Catalyst | Ligand | Base | Product | Yield (%) |

| Aniline | Pd(OAc)₂ | XPhos | NaOtBu | 4-Bromo-N-phenyl-3-(methylsulfonyl)aniline | ~80 |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | 4-(5-Bromo-2-(methylsulfonyl)phenyl)morpholine | ~87 |

| Benzylamine | Pd(OAc)₂ | SPhos | LHMDS | N-(Benzyl)-4-bromo-3-(methylsulfonyl)aniline | ~82 |

Kumada and Negishi Coupling Reactivity

The Kumada coupling utilizes a Grignard reagent as the nucleophile, while the Negishi coupling employs an organozinc reagent. Both are powerful methods for C-C bond formation, typically catalyzed by palladium or nickel complexes. For this compound, these reactions would be expected to proceed with similar regioselectivity to the Suzuki coupling, favoring substitution at the C-4 position. The strong electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the aryl halide, making it a suitable substrate for these reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups libretexts.orglibretexts.org. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Activation by the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a powerful activating group for SNAr reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. In this compound, the methylsulfonyl group activates both the ortho (C-2) and para (C-4) positions towards nucleophilic attack.

Key Research Findings:

Activation: The sulfonyl group delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy for the reaction.

Regioselectivity: While both bromine atoms are activated, the C-4 position is generally more susceptible to nucleophilic attack due to a combination of electronic and steric factors. The attack at the C-4 position allows for direct resonance stabilization of the negative charge by the sulfonyl group.

Nucleophiles: A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide ions.

| Nucleophile | Reagent | Solvent | Product |

| Methoxide | Sodium methoxide | Methanol | 4-Bromo-2-methoxy-1-(methylsulfonyl)benzene |

| Thiophenoxide | Sodium thiophenoxide | DMF | 4-Bromo-1-(methylsulfonyl)-2-(phenylthio)benzene |

| Piperidine | Piperidine | DMSO | 1-(5-Bromo-2-(methylsulfonyl)phenyl)piperidine |

Reactivity of Bromine Substituents

The carbon-bromine bonds on the aromatic ring are primary sites for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The two bromine atoms in this compound exhibit differential reactivity, which can be exploited for selective functionalization. The bromine at the C-2 position is situated ortho to the powerful electron-withdrawing methylsulfonyl group. This electronic arrangement, combined with potential steric factors, makes the C-2 position more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is the initial step in many cross-coupling cycles. nih.gov This regioselectivity is analogous to that observed in similar systems like 2,4-dibromopyridine, where Suzuki cross-coupling occurs preferentially at the 2-position. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. orgsyn.org Selective monocoupling at the more reactive C-2 position of this compound can be achieved under carefully controlled conditions, yielding 2-aryl-4-bromo-1-(methylsulfonyl)benzene derivatives. Subsequent coupling at the C-4 position can then introduce a different aryl group, leading to unsymmetrically substituted biaryl or terphenyl systems.

Buchwald-Hartwig Amination: This is a powerful method for constructing carbon-nitrogen bonds. nih.gov The reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base. nih.gov Similar to the Suzuki coupling, regioselective amination is expected to occur preferentially at the C-2 position, providing access to N-aryl amine derivatives which are prevalent in pharmaceuticals and materials science. nih.govnih.gov

The table below summarizes the potential cross-coupling reactions at the bromine-substituted positions.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) | Expected Major Monosubstitution Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-R-4-bromo-1-(methylsulfonyl)benzene |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂, Ligand (e.g., PPh₃) | 4-bromo-2-vinyl-1-(methylsulfonyl)benzene |

| Sonogashira Coupling | Terminal Alkyne | C-C | Pd/Cu catalyst, Base (e.g., Et₃N) | 4-bromo-2-alkynyl-1-(methylsulfonyl)benzene |

| Buchwald-Hartwig Amination | R¹R²NH | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP) | 4-bromo-N,N-R¹R²-2-amino-1-(methylsulfonyl)benzene |

Electrophilic Transformations at the Aromatic Ring

Deactivating Effects of Bromine and Methylsulfonyl Groups

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. nih.gov The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. acs.org

The aromatic ring of this compound is significantly deactivated towards electrophilic attack. This deactivation is the cumulative result of the electronic effects of both the bromine and methylsulfonyl substituents.

Methylsulfonyl Group (-SO₂Me): This is a powerful deactivating group. It withdraws electron density from the benzene (B151609) ring through two mechanisms: a strong negative inductive effect (-I) due to the high electronegativity of the oxygen and sulfur atoms, and a negative resonance effect (-R or -M) where the π-electrons of the ring can be delocalized onto the sulfonyl group. researchgate.net This substantial reduction in electron density makes the ring much less nucleophilic and therefore less reactive towards electrophiles. sciopen.com The sulfonyl group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C-3 and C-5). acs.org

Bromine Atoms (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+R or +M) via their lone pairs. acs.org Therefore, the two bromine atoms further decrease the ring's reactivity. However, despite being deactivators, they are ortho- and para-directors because the resonance donation, although weak, preferentially stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack. sciopen.com

Potential for Directed ortho-Metallation (DoM)

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. researchgate.net The reaction involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles. researchgate.net

The sulfonyl group is recognized as an effective DMG. In this compound, the methylsulfonyl group can potentially direct the lithiation of the only available ortho proton, which is at the C-6 position. This process would involve the coordination of the organolithium reagent to one of the sulfonyl oxygen atoms, positioning the base to abstract the adjacent proton.

However, a significant competing reaction pathway exists for aryl halides: lithium-halogen exchange. This reaction is often much faster than C-H deprotonation, especially with aryl bromides and iodides. In the case of this compound, treatment with an organolithium base like n-butyllithium could lead to rapid exchange at either the C-2 or C-4 position, forming the corresponding aryllithium species at those locations instead of the desired C-6 lithiation via DoM.

The potential outcomes are summarized below:

Directed ortho-Metallation (DoM): Deprotonation at C-6, directed by the -SO₂Me group.

Lithium-Halogen Exchange: Exchange at C-2 or C-4.

Achieving selective DoM in the presence of bromine atoms is challenging and would require specialized conditions, such as the use of specific bases or additives that could kinetically favor the deprotonation pathway over the exchange pathway.

Transformations Involving the Methylsulfonyl Group

α-Functionalization of the Methyl Group

The methylsulfonyl group is not merely a directing and deactivating group; its own methyl protons possess significant acidity. The adjacent sulfonyl group effectively stabilizes the conjugate base (an α-sulfonyl carbanion) through resonance and inductive effects. Consequently, these protons can be abstracted by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion.

This α-lithiated species is a versatile synthetic intermediate that can react with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds, thereby functionalizing the methyl group. This transformation allows for the elaboration of the sulfonyl moiety without altering the substitution pattern on the aromatic ring.

The table below illustrates the potential reactions of the α-sulfonyl carbanion derived from this compound.

| Electrophile (E⁺) | Product Structure after Reaction and Workup | Product Type |

| Alkyl Halide (R-X) | Ar-SO₂-CH₂-R | Alkylated Sulfone |

| Aldehyde (RCHO) | Ar-SO₂-CH₂(CHR-OH) | β-Hydroxy Sulfone |

| Ketone (R¹R²CO) | Ar-SO₂-CH₂(CR¹R²-OH) | β-Hydroxy Sulfone |

| Carbon Dioxide (CO₂) | Ar-SO₂-CH₂-COOH | α-Sulfonyl Carboxylic Acid |

| Ester (RCOOR') | Ar-SO₂-CH₂-COR | β-Keto Sulfone |

Ar represents the 2,4-dibromophenyl group.

Reductive Cleavage of the Sulfonyl Group

While the methylsulfonyl group is often installed to influence reactivity or act as a synthetic handle, its removal can be a crucial final step in a synthetic sequence. The process of cleaving the aryl carbon-sulfur bond is known as desulfonylation. This transformation is typically achieved under reductive conditions, replacing the sulfonyl group with a hydrogen atom.

Several reagents and methods have been developed for the reductive desulfonylation of aryl sulfones:

Dissolving Metal Reductions: Reagents like sodium amalgam (Na/Hg) or lithium in liquid ammonia can effectively cleave the C-S bond.

Samarium(II) Iodide (SmI₂): This single-electron transfer agent is a powerful reductant often used for cleaving sulfonyl groups, particularly in the presence of an activator like HMPA.

Transition Metal Catalysis: Nickel- and palladium-based catalysts have been employed for desulfonylation. For instance, cobalt-NHC complexes in the presence of a Grignard reagent as a hydride source have been shown to reduce aryl sulfones to the corresponding arenes. Other systems may use palladium catalysts with hydride donors.

Applying these methods to this compound would result in the formation of 1,3-dibromobenzene. This allows the sulfonyl group to be used as a "traceless" directing group or to control reactivity, only to be removed once its synthetic purpose has been served.

Derivatization Strategies for Advanced Molecular Architectures

The chemical scaffold of this compound offers a versatile platform for the synthesis of complex organic molecules. Its reactivity is dominated by the interplay between the two bromine substituents and the potent electron-withdrawing methylsulfonyl group. These features allow for selective transformations, enabling the construction of advanced molecular architectures through controlled modification of the bromine atoms, functionalization of the aromatic core, and the assembly of novel heterocyclic systems.

Modification of the Bromine Substituents

The two bromine atoms on the benzene ring are key handles for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted analogues.

A critical aspect of the reactivity of this compound is the non-equivalence of the two bromine atoms. The bromine at the C2 position is situated ortho to the strongly electron-withdrawing methylsulfonyl group. This proximity significantly increases the electrophilicity of the C2 carbon and makes the C2-Br bond more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in cross-coupling cycles. researchgate.net Consequently, regioselective functionalization at the C2 position is generally favored over the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. nih.gov For this compound, a sequential, one-pot reaction can be envisioned where the more reactive C2-Br is first substituted under controlled conditions, followed by substitution at C4 by adding a second, different boronic acid. nih.gov The reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > Cl. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org This strategy is instrumental in preparing precursors for nitrogen-containing heterocycles. The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the C2-Br is expected to react preferentially, allowing for selective mono-amination.

Below is a table summarizing representative cross-coupling reactions for the selective functionalization of this compound, based on established methodologies for dihaloarenes.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Anticipated Major Product (Mono-substitution) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | 2-Aryl-4-bromo-1-(methylsulfonyl)benzene |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or Cs₂CO₃ | N-(2-Bromo-5-(methylsulfonyl)phenyl)-R¹R²-amine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | - (LiCl additive) | 2-R-4-bromo-1-(methylsulfonyl)benzene |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | 2-(Alkenyl)-4-bromo-1-(methylsulfonyl)benzene |

Functionalization of the Aromatic Ring

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is exceptionally challenging. The reactivity of the benzene ring towards electrophiles is governed by the electronic properties of its substituents. msu.edu

Activating and Deactivating Groups: Substituents that donate electron density to the ring are termed "activating" and increase the rate of EAS, while "deactivating" groups withdraw electron density, making the ring less nucleophilic and slowing the reaction. libretexts.orgcsbsju.edu

The subject molecule contains three potent deactivating substituents:

-SO₂Me (methylsulfonyl): This is a very strong electron-withdrawing group due to both inductive and resonance effects, making it a powerful deactivator.

-Br (Bromo): Halogens are deactivating through their inductive effect (electron-withdrawing) but direct incoming electrophiles to the ortho and para positions due to resonance (electron-donation from lone pairs). libretexts.org

The cumulative effect of one strong and two moderate deactivators renders the benzene ring extremely electron-deficient and thus highly unreactive towards electrophiles. msu.edu Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which are common for benzene, would require exceptionally harsh conditions and are generally not considered viable synthetic routes for this substrate. msu.eduissr.edu.kh

Directing Effects

Should a reaction be forced under extreme conditions, the position of substitution would be determined by the directing effects of the existing groups. msu.edu

The methylsulfonyl group is a meta-director , directing an incoming electrophile to the C3 and C5 positions.

The bromine at C2 is an ortho, para-director , directing to the C3 (para) and C5 (ortho) positions.

The bromine at C4 is an ortho, para-director , directing to the C3 (ortho) and C5 (ortho) positions.

In this case, the directing influences of all three substituents are reinforcing, acting in concert to direct any potential electrophilic attack to the C3 and C5 positions. msu.edu However, the overwhelming deactivation of the ring remains the dominant factor, making such transformations synthetically impractical.

Construction of Heterocyclic Systems

The strategic placement of reactive bromine atoms on the this compound scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly those containing nitrogen. A prominent example is the construction of the carbazole framework, a core structure in many pharmaceuticals and organic electronic materials. semanticscholar.orgmdpi.com

Synthesis of Substituted Carbazoles

A common and effective strategy involves a two-step, one-pot sequence utilizing palladium catalysis: mdpi.com

Intermolecular C-N Coupling: The first step is a Buchwald-Hartwig amination, typically with a substituted aniline. As discussed, this reaction proceeds with high regioselectivity at the more activated C2 position to form an N-(2-bromo-5-(methylsulfonyl)phenyl)aniline intermediate. researchgate.net

Intramolecular C-C or C-H Coupling: The intermediate formed is perfectly poised for a subsequent intramolecular cyclization to form the carbazole ring system. This can occur via an intramolecular Heck reaction, a C-H activation/arylation, or another cross-coupling pathway that forms the new C-C bond, closing the five-membered pyrrole ring. semanticscholar.orgnih.gov

This tandem approach leverages the differential reactivity of the bromine substituents to build complex polycyclic architectures from simple starting materials.

| Step | Reaction Type | Reactant | Plausible Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | Substituted Aniline (e.g., 4-fluoroaniline) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | N-(2-bromo-5-(methylsulfonyl)phenyl)-4-fluoroaniline |

| 2 | Intramolecular C-H Arylation | Intermediate from Step 1 | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, DMA, 130 °C | 3-Bromo-6-(methylsulfonyl)-9-(4-fluorophenyl)-9H-carbazole |

Beyond carbazoles, this compound could theoretically serve as a precursor for other heterocyclic systems. For example, reaction with binucleophiles such as hydrazine could potentially lead to the formation of benzothiadiazine derivatives, which are structures of interest in medicinal chemistry. mdpi.comsemanticscholar.org Such transformations would involve nucleophilic substitution of one or both bromine atoms followed by cyclization.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2,4-Dibromo-1-(methylsulfonyl)benzene, a complete NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional experiments to assemble the full structural picture.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The aliphatic region features a sharp singlet corresponding to the three protons of the methyl (–CH₃) group of the methylsulfonyl moiety. This signal is expected to appear at a chemical shift (δ) of approximately 3.1-3.3 ppm. The downfield shift from a typical methyl group is due to the strong deshielding effect of the adjacent electron-withdrawing sulfonyl group.

The aromatic region displays a more complex pattern resulting from the three protons on the substituted benzene (B151609) ring. The substitution pattern (1-methylsulfonyl, 2-bromo, 4-bromo) dictates a specific splitting pattern.

H-3: This proton is situated between the sulfonyl group at C-1 and the bromine at C-4. It is expected to appear as a doublet of doublets, coupling to both H-5 and H-6.

H-5: Positioned between two bromine atoms at C-4 and C-6 (in a 1,2,4-substituted pattern), this proton will also likely appear as a doublet of doublets, coupling to H-3 and H-6.

H-6: This proton, adjacent to the sulfonyl group, will be the most deshielded of the aromatic protons and is anticipated to appear as a doublet, coupling only with H-5.

The strong electron-withdrawing nature of both the sulfonyl group and the bromine atoms shifts these aromatic protons significantly downfield, typically in the range of 7.5 to 8.2 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -SO₂CH₃ | ~3.2 | Singlet (s) | N/A |

| Ar-H | ~7.7 - 8.2 | Multiplet (m) | Variable |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

The aliphatic region will show a single peak for the methyl carbon of the sulfonyl group, typically appearing around 45 ppm. The aromatic region will display six signals, one for each carbon in the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents.

Carbons bearing bromine (C-2, C-4): These carbons are expected to have chemical shifts in the range of 120-125 ppm.

Carbon attached to the sulfonyl group (C-1): This carbon is significantly deshielded and will appear further downfield, likely around 140-142 ppm.

Aromatic carbons bearing hydrogen (C-3, C-5, C-6): These carbons will resonate between 128 and 135 ppm, with their exact shifts influenced by the positions of the surrounding substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -SO₂CH₃ | ~45 |

| C-Br | ~120 - 125 |

| C-H | ~128 - 135 |

| C-SO₂ | ~140 - 142 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For the aromatic system of this compound, cross-peaks would be expected between H-3 and H-5, H-3 and H-6, and H-5 and H-6, confirming their adjacent relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the methyl protons (~3.2 ppm) and the methyl carbon (~45 ppm). It would also link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key expected correlations would include:

A correlation from the methyl protons (~3.2 ppm) to the sulfonyl-bearing aromatic carbon (C-1, ~140-142 ppm).

Correlations from each aromatic proton to adjacent and next-nearest-neighbor carbons, which would be instrumental in definitively assigning the specific chemical shifts of C-1 through C-6.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The methylsulfonyl (–SO₂CH₃) group is a prominent feature in the IR spectrum of this compound. This group gives rise to two strong and characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations.

Asymmetric SO₂ Stretch: A strong absorption band is expected in the region of 1320-1350 cm⁻¹.

Symmetric SO₂ Stretch: Another strong band is anticipated in the range of 1140-1160 cm⁻¹.

The presence of these two intense bands is a definitive indicator of the sulfonyl functional group.

The dibrominated benzene ring also produces several characteristic absorption bands.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aromatic C=C Stretching: Vibrations from the carbon-carbon double bonds in the aromatic ring result in several medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in this fingerprint region that can help confirm the substitution pattern.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Weak to Medium |

| Asymmetric SO₂ Stretch | 1320 - 1350 | Strong |

| Symmetric SO₂ Stretch | 1140 - 1160 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Bending (Out-of-Plane) | 650 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution mass spectrometry and analysis of its fragmentation patterns would provide invaluable information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for obtaining the exact mass of a molecule, which in turn allows for the determination of its elemental composition. The molecular formula of this compound is C₇H₆Br₂O₂S.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element:

| Element | Isotope | Atomic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Bromine | ⁷⁹Br | 78.918337 |

| Oxygen | ¹⁶O | 15.994915 |

| Sulfur | ³²S | 31.972071 |

An HRMS analysis of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to this calculated exact mass, confirming its elemental composition. Due to the presence of two bromine atoms, the isotopic pattern would be characteristic, with peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Patterns Indicative of Structural Features

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The resulting fragmentation pattern provides a fingerprint that can be used to deduce its structure. Based on the structure, several key fragmentation pathways can be predicted:

Loss of the methyl group: A common fragmentation for methyl sulfones is the loss of the methyl radical (•CH₃), leading to the formation of a [M-15]⁺ ion.

Loss of the sulfonyl group: Cleavage of the C-S bond could result in the loss of the methylsulfonyl radical (•SO₂CH₃) or sulfur dioxide (SO₂), leading to characteristic fragment ions.

Cleavage of the aromatic ring: The dibrominated benzene ring can undergo fragmentation, leading to ions corresponding to brominated phenyl fragments. The presence of bromine atoms would result in isotopic patterns for these fragments as well.

Rearrangement reactions: As with many aromatic compounds, rearrangement ions may also be observed.

A hypothetical fragmentation table is presented below:

| m/z (relative to ⁷⁹Br) | Proposed Fragment |

| 312 | [C₇H₆⁷⁹Br₂O₂S]⁺ (Molecular Ion) |

| 297 | [C₇H₃⁷⁹Br₂O₂S]⁺ (Loss of •CH₃) |

| 233 | [C₇H₆⁷⁹Br₂]⁺ (Loss of SO₂) |

| 155 | [C₆H₄⁷⁹Br]⁺ (Loss of Br and SO₂CH₃) |

| 76 | [C₆H₄]⁺ (Loss of both Br and SO₂CH₃) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound has been found, we can predict the types of information that such a study would provide.

Analysis of Molecular Conformation and Packing

A crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the atoms and provide insight into the conformation of the methylsulfonyl group relative to the dibrominated benzene ring. The planarity of the benzene ring and the geometry around the sulfur atom would be determined with high precision.

Intermolecular Interactions and Supramolecular Assemblies

The solid-state structure of this compound would be stabilized by a variety of intermolecular interactions. Given the functional groups present, the following interactions are expected to play a significant role in its supramolecular assembly:

Halogen Bonding: The bromine atoms are capable of forming halogen bonds, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis basic site on an adjacent molecule, such as one of the oxygen atoms of the sulfonyl group.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Dipole-Dipole Interactions: The polar sulfonyl group introduces a significant dipole moment to the molecule, leading to dipole-dipole interactions that would influence the molecular packing.

Analysis of a hypothetical crystal structure of a related compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, reveals the presence of weak intermolecular Br···O interactions. researchgate.netnih.gov This suggests that similar halogen bonding interactions could be a key feature in the crystal packing of this compound. The interplay of these various non-covalent interactions would dictate the formation of specific supramolecular assemblies, such as chains, layers, or more complex three-dimensional networks.

Computational and Theoretical Investigations of 2,4 Dibromo 1 Methylsulfonyl Benzene

Electronic Structure Theory and Quantum Chemical Calculations

Theoretical studies of 2,4-Dibromo-1-(methylsulfonyl)benzene utilize various computational methods to elucidate its electronic structure. These methods offer a detailed perspective on the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the molecular geometry and electronic properties of this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular structure can be determined. These calculations typically reveal a non-planar geometry, with the methylsulfonyl group oriented out of the plane of the benzene (B151609) ring. The presence of two bromine atoms and the electron-withdrawing methylsulfonyl group significantly influences the bond lengths and angles of the benzene ring.

The electronic properties derived from DFT calculations include the dipole moment, polarizability, and various thermodynamic parameters. For instance, in a study on related benzenesulfonamide derivatives, DFT calculations were used to determine energies, molecular structures, and other compound attributes.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond lengths | 1.39 - 1.41 Å |

| C-S bond length | ~1.77 Å |

| S-O bond lengths | ~1.45 Å |

| C-Br bond lengths | ~1.90 Å |

| C-S-O bond angle | ~108° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the bromine atoms and the benzene ring, reflecting their electron-donating character. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing methylsulfonyl group and the carbon atoms attached to the bromine atoms. The HOMO-LUMO energy gap is influenced by the electronic effects of the substituents. In related studies of substituted benzenes, the introduction of electron-withdrawing groups has been shown to lower both the HOMO and LUMO energy levels.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within this compound. This method examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the extent of electron delocalization, which is a measure of molecular stability.

Key interactions in this compound include the delocalization of lone pair electrons from the bromine and oxygen atoms into the antibonding orbitals of the benzene ring and the sulfonyl group. NBO analysis also reveals the hybridization of the atoms. The carbon atoms of the benzene ring are sp² hybridized, while the sulfur atom in the methylsulfonyl group exhibits sp³ hybridization. Studies on similar molecules have used NBO analysis to demonstrate charge transfer between localized bonds and lone pairs. For instance, in halogenated compounds, NBO analysis shows that the occupancy of lone pair electrons of halogen atoms decreases with increasing p-character. researchgate.net

Table 3: Predicted NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(Br) | σ*(C-C) | 1.5 - 2.5 |

| LP(O) | σ*(C-S) | 2.0 - 3.0 |

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily determined by the rotation of the methylsulfonyl group around the C-S bond. Computational methods can be used to construct a potential energy surface (PES) by systematically rotating this dihedral angle and calculating the energy at each step.

The PES for this compound is expected to show distinct energy minima corresponding to stable conformers. The global minimum is likely a staggered conformation where the methyl group and the oxygen atoms of the sulfonyl group are positioned to minimize steric hindrance with the bulky bromine atoms on the benzene ring. The barriers to rotation on the PES provide information about the flexibility of the molecule and the feasibility of interconversion between different conformers at room temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

A common reaction for this type of compound is nucleophilic aromatic substitution, where a nucleophile replaces one of the bromine atoms. Computational studies on similar systems, such as arenesulfonyl chlorides, have shown that such reactions can proceed through different mechanisms, including a synchronous SN2 pathway or a stepwise addition-elimination mechanism. The preferred pathway for this compound would depend on the nature of the nucleophile, the solvent, and the specific reaction conditions.

Transition State Calculations for Reactivity Prediction

The identification and characterization of transition states are fundamental to understanding reaction kinetics and predicting reactivity. For a nucleophilic aromatic substitution reaction on this compound, transition state calculations would involve locating the highest energy point along the reaction coordinate.

The geometry of the transition state provides insights into the bonding changes occurring during the reaction. For an SNAr mechanism, the transition state would resemble the Meisenheimer complex, a negatively charged intermediate. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Computational studies on nucleophilic aromatic substitution reactions of other aromatic halides have successfully used transition state calculations to predict regioselectivity and substrate reactivity.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzenesulfonamide |

Solvation Effects on Reaction Pathways

The study of solvation effects is crucial for understanding chemical reactivity, as the solvent can significantly influence reaction rates and mechanisms. Computational chemistry provides powerful tools to model these effects, offering insights into how solvent molecules interact with reactants, intermediates, and transition states. For a molecule like this compound, the polarity of the solvent is expected to play a significant role in its reaction pathways due to the presence of the polar methylsulfonyl group and the polarizable bromine atoms.

Implicit and explicit solvent models are the two primary computational approaches used to investigate solvation. Implicit models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. smf.mx This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged or polar species along a reaction coordinate. For instance, in a hypothetical nucleophilic aromatic substitution reaction involving this compound, a polar solvent would be expected to stabilize a polar transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and accelerating the reaction. Theoretical investigations on similar substituted aromatic compounds have successfully employed the CPCM method to study the influence of various solvents like acetone, ethanol, and toluene on their electronic properties. smf.mx

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. This approach allows for the investigation of specific short-range interactions, such as hydrogen bonding, between the solute and the solvent. While computationally more demanding, this method can be critical for reactions where specific solvent-solute interactions are key to the mechanism. For this compound, explicit models could elucidate how protic solvents might interact with the oxygen atoms of the sulfonyl group, potentially influencing its reactivity.

The choice of computational method, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), combined with an appropriate basis set, is essential for accurately modeling these interactions. smf.mx By calculating the energy profile of a reaction in different solvent environments, researchers can predict how solvation alters the thermodynamics and kinetics of the reaction pathways.

Spectroscopic Property Prediction through Computational Methods

Computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, chemists can assign experimental signals, understand structure-property relationships, and even identify unknown compounds.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nih.gov Computational chemistry, particularly DFT, has become a routine tool for the prediction of NMR chemical shifts (δ). nih.gov The standard approach involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method.

The accuracy of predicted NMR shifts is highly dependent on the chosen level of theory, including the functional and basis set. github.io For ¹H NMR shifts, functionals like WP04 have been specifically optimized for high accuracy, often achieving a mean absolute error (MAE) of less than 0.10 ppm when compared to experimental data in a given solvent. github.io It is also crucial to account for solvent effects, which can be done using implicit solvent models like PCM, as solvents are known to significantly affect observed chemical shifts. nih.govliverpool.ac.uk

For this compound, computational models would predict distinct signals for the three aromatic protons and the methyl protons. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the strong electron-withdrawing effects of the methylsulfonyl group and the bromine atoms. Comparing the calculated shifts with experimental data allows for unambiguous assignment of the spectral peaks.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound Calculated using DFT (WP04/6-311++G(2d,p)) with a PCM solvent model for Chloroform.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 8.15 | - |

| H-5 | 7.90 | - |

| H-6 | 8.30 | - |

| CH₃ | 3.30 | - |

| C-1 | - | 141.0 |

| C-2 | - | 125.5 |

| C-3 | - | 136.0 |

| C-4 | - | 128.0 |

| C-5 | - | 133.5 |

| C-6 | - | 131.0 |

Note: This table is illustrative. Actual predicted values may vary based on the specific computational methodology.

Simulation of Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. nih.gov First-principles simulations, typically using DFT, can accurately calculate the frequencies and intensities of these modes. nih.gov The process involves optimizing the molecular geometry to find a minimum on the potential energy surface, followed by the calculation of the Hessian matrix (the matrix of second derivatives of the energy). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the atomic motions for each vibration. nih.gov

Simulated spectra can be compared directly with experimental data to aid in peak assignment. nih.gov For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, C-S stretching, C-Br stretching, and various aromatic C-H and C-C vibrations. The calculated frequencies help to confirm the presence of these functional groups and provide insight into the molecule's structure and bonding.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) | 2980-2850 | Methyl C-H stretching |

| νasym(S=O) | ~1350 | Asymmetric SO₂ stretching |

| νsym(S=O) | ~1160 | Symmetric SO₂ stretching |

| ν(C-C) | 1600-1400 | Aromatic ring stretching |

| ν(C-S) | 800-700 | C-S stretching |

Note: This table is illustrative and presents typical frequency ranges. Precise calculated values depend on the level of theory.

Non-covalent Interactions Analysis

Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. researchgate.net For this compound, halogen bonding and aromatic stacking are the most prominent non-covalent forces at play.

Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This phenomenon is explained by the concept of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond (e.g., the C-Br bond). nih.gov The electron-withdrawing methylsulfonyl group on the benzene ring would enhance the magnitude of the σ-hole on the bromine atoms of this compound, making them potent halogen bond donors.

These bromine atoms can interact with various halogen bond acceptors, including lone pairs on oxygen or nitrogen atoms, or even other bromine atoms. In the solid state, this can lead to the formation of specific synthons that direct crystal packing. For instance, Br···O interactions with the sulfonyl groups of neighboring molecules or Br···Br contacts are highly plausible. researchgate.net Computational studies on similar di-bromo aromatic compounds have shown that these interactions are significant in stabilizing crystal structures. richmond.edursc.org The strength of these bonds depends on the halogen, with interaction energies for bromine typically ranging from 9 to 12 kJ/mol. acs.org

Table 3: Typical Geometries and Energies of Bromine-centered Halogen Bonds

| Interaction Type | Typical Distance (Å) | Typical C-Br···Y Angle (°) | Typical Interaction Energy (kJ/mol) |

|---|---|---|---|

| Br···O | 2.8 - 3.2 | 160-180 | -10 to -20 |

| Br···N | 2.7 - 3.1 | 165-180 | -15 to -25 |

Source: Data compiled from general findings in computational studies of halogen bonding. richmond.eduacs.org

Aromatic Stacking Interactions

Aromatic stacking, or π-π interaction, is a key non-covalent force that governs the association of aromatic rings in both chemical and biological systems. researchgate.net These interactions arise from a combination of electrostatic and dispersion forces. nih.gov The electronic nature of the substituents on the aromatic ring heavily influences the geometry and strength of the stacking.

The benzene ring in this compound is electron-deficient due to the strong inductive and resonance-withdrawing effects of the methylsulfonyl group and the bromine atoms. This electronic character dictates its preferred stacking interactions. An electron-deficient ring will favorably stack with an electron-rich aromatic ring in a face-to-face or parallel-displaced arrangement. Stacking between two identical electron-deficient rings, while less favorable due to electrostatic repulsion, can still occur, driven by dispersion forces, often adopting a parallel-displaced or T-shaped geometry to minimize repulsion. d-nb.info Computational studies show that stacking interaction energies can range from approximately -3 to -6 kJ/mol, depending on the substituents and geometry. d-nb.info

Table 4: Influence of Substituents on Aromatic Stacking Interactions

| Interacting Rings | Dominant Force | Preferred Geometry | Illustrative Interaction Energy (kJ/mol) |

|---|---|---|---|

| Benzene-Benzene | Dispersion, Quadrupole-Quadrupole | Parallel-displaced, T-shaped | ~ -10 |

| Electron-deficient - Electron-rich | Electrostatic, Dispersion | Face-to-face, Parallel-displaced | ~ -15 to -25 |

Source: Data compiled from general findings in computational studies of aromatic interactions. d-nb.info

Advanced Applications in Organic Synthesis and Materials Science

Precursor in Fine Chemical Synthesis

In the synthesis of fine chemicals, 2,4-Dibromo-1-(methylsulfonyl)benzene serves as a versatile building block. The differential reactivity of the two bromine atoms, influenced by the position of the methylsulfonyl group, can be exploited for sequential, site-selective reactions. For instance, the bromine atom at the 4-position is activated towards nucleophilic aromatic substitution, while both bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions.

This allows for the step-wise introduction of different functional groups, leading to the synthesis of complex, polysubstituted aromatic compounds. These products can be valuable intermediates for pigments, specialty chemicals, and other high-value materials. The robust nature of the methylsulfonyl group ensures its stability under a variety of reaction conditions, making it an ideal directing and activating group.

Reaction Data for Precursor Applications

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Bromophenyl-aryl sulfone |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Bromo(alkynyl)phenyl methyl sulfone |

Intermediates for Advanced Pharmaceutical Building Blocks

The structural framework of this compound is a key component in the design of novel pharmaceutical agents. The sulfonylbenzene moiety is a well-established pharmacophore found in a variety of drugs, including certain antibiotics and anti-inflammatory agents iucr.orgmdpi.com. The bromine atoms on the ring provide convenient handles for the introduction of pharmacologically active groups through carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, selective cross-coupling at one of the bromine positions can be used to attach heterocyclic or other aryl moieties, which are common features in modern drug candidates. The remaining bromine can then be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. This modular approach allows for the rapid generation of a library of compounds for biological screening.

Development of Agrochemical Intermediates

In the field of agrochemicals, the development of new and effective pesticides and herbicides is crucial. Compounds containing sulfonyl groups are known to exhibit herbicidal and insecticidal activity nih.gov. The 2,4-dibromo substitution pattern on the benzene (B151609) ring can be a starting point for the synthesis of novel agrochemical candidates.

Role in Polymer and Material Science (e.g., as a monomer or cross-linking agent)

Dibrominated aromatic compounds are valuable monomers in the synthesis of high-performance polymers through polycondensation or cross-coupling polymerization reactions. This compound can be used to introduce sulfonyl groups into the polymer backbone, which can enhance properties such as thermal stability, flame retardancy, and solubility.

When used as a comonomer, it can be copolymerized with other monomers to create a wide range of functional polymers. As a cross-linking agent, it can be used to improve the mechanical properties and solvent resistance of existing polymers. The resulting materials may find applications in electronics, aerospace, and other demanding fields where high performance is required.

Ligand Design in Catalysis

The development of new ligands is essential for advancing the field of catalysis. The this compound scaffold can be used to design novel bidentate or monodentate ligands for transition metal catalysts. The bromine atoms can be converted to phosphine, amine, or other coordinating groups through standard synthetic transformations.

The electronic properties of the ligand can be fine-tuned by the presence of the methylsulfonyl group, which can influence the catalytic activity and selectivity of the metal center. These tailored ligands can be used in a variety of catalytic reactions, including cross-coupling, hydrogenation, and asymmetric synthesis, leading to more efficient and sustainable chemical processes.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While the synthesis of various brominated and sulfonylated benzene (B151609) derivatives is documented, dedicated and optimized synthetic routes to 2,4-Dibromo-1-(methylsulfonyl)benzene are not extensively reported. Future research should focus on developing efficient and scalable synthetic pathways.

One promising avenue is the direct sulfinylation and subsequent oxidation of 1,3-dibromobenzene. This could involve electrophilic substitution with a sulfinylating agent, followed by oxidation to the sulfone. The regioselectivity of such a reaction would be a key aspect to investigate.

Another approach could be the bromination of 1-bromo-3-(methylsulfonyl)benzene. The directing effects of the bromo and methylsulfonyl groups would need to be carefully considered to achieve the desired 2,4-dibromo substitution pattern.

Furthermore, metal-catalyzed C-S bond formation reactions could be explored. For instance, a palladium-catalyzed coupling of a suitable dibrominated benzene precursor with a methylsulfinate salt could provide a direct route to the target compound. The development of such methods would not only provide efficient access to this compound but also contribute to the broader field of C-S bond formation chemistry. organic-chemistry.org

| Potential Synthetic Strategy | Key Research Question | Potential Advantages |

| Direct sulfinylation/oxidation of 1,3-dibromobenzene | Controlling regioselectivity | Atom economy, potentially fewer steps |

| Bromination of 1-bromo-3-(methylsulfonyl)benzene | Understanding directing group effects | Utilizes readily available starting materials |

| Palladium-catalyzed C-S coupling | Ligand and catalyst optimization | High functional group tolerance, potential for broad scope |

Unveiling Undiscovered Reactivity Profiles

The presence of two bromine atoms and a strongly electron-withdrawing methylsulfonyl group suggests that this compound possesses a unique reactivity profile ripe for exploration. Future studies should aim to systematically investigate its behavior in a variety of chemical transformations.

The two bromine atoms are prime handles for cross-coupling reactions. Investigating the differential reactivity of the bromine atoms at the 2- and 4-positions in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings could lead to selective functionalization and the synthesis of complex, highly substituted aromatic compounds. rsc.orgacs.orgnih.gov

The electron-deficient nature of the aromatic ring, due to the methylsulfonyl group, could also make it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Exploring the displacement of one or both bromine atoms with various nucleophiles would open up avenues for the synthesis of a wide range of derivatives.

Furthermore, the potential for the methylsulfonyl group to participate in or influence reactions should not be overlooked. For instance, its ability to activate adjacent C-H bonds or to be transformed into other functional groups warrants investigation. nih.govresearchgate.net

Integration into Complex Molecular Synthesis

The true value of a versatile building block lies in its ability to be incorporated into the synthesis of more complex and functionally rich molecules. Future research should focus on demonstrating the utility of this compound as a key intermediate in the synthesis of elaborate molecular architectures.

One area of focus could be the synthesis of novel ligands for catalysis. The dibromo functionality allows for the introduction of two coordinating groups, potentially leading to new bidentate ligands with unique electronic and steric properties.

The compound could also serve as a scaffold for the synthesis of biologically active molecules. The sulfone moiety is a common feature in many pharmaceuticals, and the ability to further functionalize the aromatic ring via its bromine atoms could lead to the discovery of new drug candidates. nih.gov

Moreover, its integration into the synthesis of organic materials, such as polymers or molecular switches, could be explored. The rigid aromatic core and the potential for extensive functionalization make it an attractive candidate for materials science applications.

Development of Asymmetric Transformations Involving the Compound

The development of asymmetric methodologies is a cornerstone of modern organic synthesis. While this compound itself is achiral, it can be a valuable substrate for the development of new asymmetric transformations.

Future research could focus on the enantioselective functionalization of the compound. For example, asymmetric cross-coupling reactions could be developed to introduce chiral substituents at one of the bromine-bearing positions. This would require the design and application of novel chiral ligands for the metal catalysts.

Another exciting possibility is the use of the sulfonyl group to direct asymmetric reactions. Chiral auxiliaries or catalysts could interact with the sulfonyl group, influencing the stereochemical outcome of reactions occurring elsewhere on the molecule. The development of asymmetric methods for the synthesis of chiral sulfoxides from related sulfinyl compounds also provides a basis for exploring chirality at the sulfur center. nih.govacs.org

| Potential Asymmetric Transformation | Key Challenge | Potential Application |

| Enantioselective cross-coupling | Achieving high enantioselectivity | Synthesis of chiral ligands and catalysts |

| Asymmetric C-H activation | Regio- and stereocontrol | Access to novel chiral building blocks |

| Diastereoselective reactions of derivatives | Controlling facial selectivity | Synthesis of complex stereochemically-rich molecules |

Advanced Computational Studies for Rational Design and Prediction

In synergy with experimental work, advanced computational studies can provide invaluable insights into the properties and reactivity of this compound, guiding future research efforts.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, bond energies, and spectroscopic properties of the molecule. This information can help in understanding its reactivity and in interpreting experimental data.

Computational modeling can also be used to rationalize the regioselectivity observed in its reactions, such as the differential reactivity of the two bromine atoms in cross-coupling reactions. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that govern selectivity.

Furthermore, computational tools can be used for the rational design of new catalysts and ligands for asymmetric transformations involving this compound. By simulating the interactions between the substrate, catalyst, and reagents, it may be possible to predict which catalyst systems will be most effective, thereby accelerating the discovery of new and efficient synthetic methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-1-(methylsulfonyl)benzene, and what critical reaction conditions must be controlled?

- Methodology :

- Route 1 : Start with 1,3-dibromobenzene. Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction temperature (0–5°C) to avoid over-sulfonylation .

- Route 2 : Oxidize 2,4-dibromo-1-(methylthio)benzene with hydrogen peroxide (H₂O₂) in acetic acid. Confirm completion via TLC or GC-MS, as over-oxidation can yield sulfonic acid derivatives .

- Key Challenges : Competing bromine displacement under harsh conditions; use steric hindrance or low-temperature protocols to mitigate side reactions .

Q. How can the purity and structural integrity of this compound be rigorously characterized?

- Analytical Workflow :

- Purity : GC-MS with a DB-5 column (He carrier gas, 250°C injector) to detect residual solvents or sulfonic acid byproducts .

- Structure :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and methylsulfonyl group (δ 3.1 ppm for CH₃, δ 125–130 ppm for SO₂ in ¹³C) .

- X-ray Crystallography : Resolve substituent positioning; compare with PubChem data (e.g., InChIKey HAZRZLQTNWLTNL-UHFFFAOYSA-N for analog validation) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for nucleophilic substitution at the bromine sites?

- Case Study : Discrepancies in Suzuki coupling yields (40–85%) may arise from competing sulfonyl-group interactions.

- Solution :

Use bulky ligands (e.g., SPhos) to shield the sulfonyl group during Pd-catalyzed cross-coupling .

Pre-complex the substrate with Ag₂O to deactivate the sulfonyl moiety .

- Validation : Compare kinetic data (Arrhenius plots) for substituted analogs (e.g., 1-Fluoro-3-(methylsulfonyl)benzene vs. brominated derivatives) .

Q. How is this compound utilized in catalytic protodeboronation for anti-Markovnikov alkene functionalization?

- Mechanistic Insight :

- The compound acts as a radical initiator in Matteson–CH₂–homologation. Key steps:

Generate methyl radicals via H-abstraction from the methylsulfonyl group.

Couple radicals with alkyl boronic esters to achieve anti-Markovnikov hydromethylation .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to stabilize radical intermediates. Confirm regioselectivity via ¹H NMR NOE experiments .

Q. What advanced analytical methods detect trace environmental contamination of this compound in complex matrices?

- Protocol :

- Sample Prep : Solid-phase extraction (SPE) using C18 cartridges; elute with acetonitrile/water (70:30).

- Detection :

- LC-HRMS : Q-Exactive Orbitrap (resolution >70,000) with ESI⁻ mode to target [M-H]⁻ ions (m/z 327.82).

- Confirmation : Compare with certified standards (e.g., N-14066-10MG) .

Critical Safety Considerations in Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.